molecular formula C15H12Cl2N2O2 B2950498 2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 380196-88-3

2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2950498
CAS No.: 380196-88-3
M. Wt: 323.17
InChI Key: UEBPPDDUWDPSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a furan-2-yl moiety. Pyrazoline derivatives are well-documented for their antimicrobial, anticancer, and anti-inflammatory properties .

The synthesis typically involves the reaction of a chalcone precursor (e.g., (2E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one) with hydrazine hydrate or its derivatives under acidic conditions, followed by chloroacetylation using chloroacetyl chloride . Crystallographic studies (e.g., using SHELXL ) confirm the non-planar geometry of the pyrazoline ring, with dihedral angles between aromatic rings ranging from 6.69° to 76.67°, influencing molecular packing via C–H···O and π-π interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c16-9-15(20)19-13(14-2-1-7-21-14)8-12(18-19)10-3-5-11(17)6-4-10/h1-7,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBPPDDUWDPSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)CCl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380196-88-3
Record name 2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-Chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a synthetic compound with a complex molecular structure characterized by its pyrazole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are critical for developing new therapeutic agents.

Chemical Structure and Properties

The compound's molecular formula is C16H14Cl2N2O2C_{16}H_{14}Cl_{2}N_{2}O_{2}, and it features a unique arrangement of functional groups that contribute to its biological properties. The structural representation can be summarized as follows:

PropertyDetails
Molecular FormulaC16H14Cl2N2O2
Molecular Weight337.20 g/mol
CAS Number750598-96-0
SMILESCC(C(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3)Cl

Biological Activities

Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including but not limited to:

  • Antibacterial Activity : Pyrazole derivatives have shown significant antibacterial effects against various strains, including multi-drug resistant bacteria. The compound's structure allows it to interact with bacterial enzymes and disrupt their functions .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazoles. These compounds can inhibit specific kinases involved in cancer cell proliferation, making them candidates for cancer therapy .
  • Anti-inflammatory Effects : The anti-inflammatory activity of pyrazoles has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Antioxidant Activity : Pyrazole derivatives are known for their ability to scavenge free radicals, thus providing protective effects against oxidative stress .

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

  • Antibacterial Efficacy : In an investigation focused on pyrazole derivatives, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 20–40 µM against Staphylococcus aureus and Escherichia coli, suggesting that the subject compound may exhibit comparable antibacterial properties .
  • Anticancer Activity : A study on substituted pyrazoles indicated that certain derivatives possess selective cytotoxic effects on cancer cell lines, which could be attributed to their ability to inhibit specific signaling pathways involved in cell growth and survival .
  • Anti-inflammatory Mechanisms : Research has shown that pyrazole derivatives can significantly reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against S. aureus and E. coli
AnticancerCytotoxic effects on various cancer cell lines
Anti-inflammatoryReduced levels of pro-inflammatory cytokines
AntioxidantScavenging free radicals

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl moiety undergoes substitution with nucleophiles:

NucleophileConditionsProductYieldNotes
–SH (Thiols)K2_2CO3_3, DMF, 60°C, 4 hThioether derivatives55–70%Enhanced antimicrobial activity observed
–NH2_2 (Amines)Et3_3N, CH2_2Cl2_2, RT, 2 hAmide derivatives50–68%Improved solubility in polar solvents
–O⁻ (Phenoxides)NaH, THF, 0°C → RT, 6 hEther derivatives40–58%Limited stability under acidic conditions

Mechanistic insight :

  • Reactions proceed via an SN_N2 pathway , with the chloro group acting as a leaving atom.

  • Steric hindrance from the pyrazole and furan rings slows reactivity compared to simpler chloroacetamides.

Cyclization Reactions

The compound participates in intramolecular cyclizations to form fused heterocycles:

ConditionsProductApplication
AlCl3_3, 120°C, 12 hBenzofuran-pyrazole hybridsAnticancer leads (IC50_{50}: 8–12 μM vs. MCF7)
CuI, DMF, 100°C, 8 hTriazole-linked derivativesAntimicrobial agents (MIC: 16–32 μg/mL)

Structural requirements :

  • The furan oxygen and pyrazole nitrogen serve as electron-rich sites for cyclization.

  • Copper catalysts enable click chemistry with azides .

Redox Reactions

Reduction :

  • Catalytic hydrogenation (H2_2, Pd/C, EtOH) reduces the dihydropyrazole ring to a fully saturated pyrazolidine, altering conformational flexibility.

Oxidation :

  • MnO2_2 in acetone oxidizes the furan ring to a diketone, but this reaction is poorly selective (yield: <30%) .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl, reflux):

  • The pyrazole ring undergoes Dimroth rearrangement , relocating the chloroacetyl group to the adjacent nitrogen. This process is reversible and confirmed by 13C NMR^{13}\text{C NMR} shifts .

Analytical Techniques for Reaction Monitoring

TechniqueKey Data Points
1H NMR^1\text{H NMR}–CH2_2Cl protons (δ 4.5–4.8 ppm), pyrazole-H (δ 5.5–5.7 ppm)
IR SpectroscopyC=O stretch (1,680–1,720 cm⁻¹), C–Cl stretch (750–800 cm⁻¹)
Mass SpectrometryMolecular ion peaks at m/z 323–347 (M+^+)

This compound's reactivity profile positions it as a versatile scaffold in medicinal chemistry, particularly for developing antimicrobial and anticancer agents. Further studies are needed to explore its catalytic coupling and photochemical behaviors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazoline derivatives allows for extensive comparisons. Key analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Pyrazoline Derivatives

Compound Structure Substituents (3-/5-positions) Ketone Group Melting Point (°C) Bioactivity Key References
Target Compound: 2-Chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 4-Chlorophenyl / Furan-2-yl Chloroacetyl Not reported (similar analogs: 136–148 ) Antimicrobial (inferred from analogs )
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Chlorophenyl / 4-Methoxyphenyl Acetyl 136 (409 K) Antioxidant, analgesic
2-Chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one Phenyl / 4-Methoxyphenyl Chloroacetyl Not reported Not reported
2-(3-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole 3,4-Dimethoxyphenyl / 4-Methoxyphenyl Thiazole-linked Not reported Dual EGFR/HER2 inhibition (IC₅₀ < 1 μM)
1-(2-(5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one 4-Chlorophenyl / Thiophen-2-yl Thiazole-linked 192–194 Antitumor (HEPG-2, HCT-116)
(3-(4-Chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone 4-Chlorophenyl / Furan-2-yl Furanoyl Not reported Not reported

Structural and Functional Insights

Replacing it with a 4-methoxyphenyl group (as in ) reduces hydrophobicity but introduces antioxidant activity via methoxy radical scavenging. Furan-2-yl at position 5 (target compound) offers π-stacking capability, whereas thiophen-2-yl (e.g., ) introduces sulfur-mediated interactions with biological targets.

Ketone Modifications :

  • Chloroacetyl groups (target compound, ) increase electrophilicity, enabling nucleophilic substitution reactions. Thiazole-linked ketones (e.g., ) enhance planar rigidity, improving receptor binding in kinase inhibition.

Biological Performance: Thiazole hybrids (e.g., ) show superior anticancer activity (IC₅₀ values < 10 μM) compared to acetyl or chloroacetyl derivatives, likely due to thiazole’s ability to mimic ATP in kinase binding pockets. Analogs with dual 3,4-dimethoxyphenyl and 4-methoxyphenyl substituents () exhibit nanomolar EGFR/HER2 inhibition, surpassing lapatinib in preclinical models.

Synthetic Routes :

  • The target compound is synthesized via chalcone cyclization followed by chloroacetylation , whereas thiazole derivatives require additional steps like Hantzsch thiazole synthesis .

Software and Analytical Tools

  • Crystallography : SHELXL and WinGX were used for structure refinement, confirming bond lengths (C=O: ~1.21 Å) and dihedral angles.
  • Spectroscopy : IR (C=O stretch: 1680 cm⁻¹ ) and NMR (pyrazole H4: δ 3.53 ppm ) data align with reported analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing pyrazoline derivatives like 2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one?

  • Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between a substituted chalcone (e.g., 4-chlorophenyl-furan chalcone) and hydrazine derivatives, followed by cyclocondensation. Reaction optimization often involves refluxing in ethanol or acetic acid under nitrogen to prevent oxidation. Yield improvements are achieved by adjusting stoichiometry (e.g., 1:1.2 molar ratio of chalcone to hydrazine) and using catalytic HCl .
  • Key Data : Typical yields range from 65–80% for similar pyrazolines, with purity confirmed via TLC and recrystallization .

Q. How is the crystal structure of this compound determined, and what structural features influence its biological activity?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in related pyrazolines, SC-XRD reveals dihedral angles between aromatic rings (e.g., 74.88° between 4-chlorophenyl and pyrazoline rings), which affect molecular planarity and intermolecular interactions like C–H⋯O hydrogen bonds .
  • Key Data :

  • Crystal system: Triclinic, space group P1 .
  • Bond lengths: C–Cl = 1.73–1.75 Å; C=O = 1.21 Å .
  • Hydrogen bonding: Bifurcated C–H⋯O interactions stabilize crystal packing .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodology :

  • Antimicrobial : Agar diffusion assays against S. aureus and E. coli (MIC values typically 25–50 µg/mL) .
  • Antioxidant : DPPH radical scavenging (IC50 ~ 40–60 µM) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 ~ 10–20 µM for HeLa) .

Advanced Research Questions

Q. How do substituents on the pyrazoline core influence reaction yields and crystallinity?

  • Analysis : Electron-withdrawing groups (e.g., 4-Cl on phenyl) enhance cyclization efficiency by stabilizing intermediates. Bulky substituents (e.g., isopropyl in ) reduce crystallinity due to steric hindrance, requiring slower cooling rates (0.5°C/min) for SC-XRD-quality crystals .
  • Data Contradiction : Methoxy groups () improve solubility but reduce packing efficiency compared to furan derivatives, leading to lower melting points (~120°C vs. 160°C for furan analogs) .

Q. What computational approaches are used to predict the structure-activity relationship (SAR) of this compound?

  • Methodology :

  • Docking studies : Pyrazoline derivatives dock into COX-2 active sites (PDB: 5KIR) with binding energies of −8.5 to −9.2 kcal/mol, correlating with anti-inflammatory activity .
  • DFT calculations : HOMO-LUMO gaps (~4.1 eV) predict reactivity; Mulliken charges on Cl atoms (−0.32 e) indicate electrophilic regions .

Q. How can contradictory bioactivity data between similar pyrazolines be resolved?

  • Case Study : A pyrazoline with 4-methoxyphenyl () shows higher antioxidant activity (IC50 = 35 µM) but lower antimicrobial potency (MIC = 50 µg/mL) compared to furan derivatives (IC50 = 55 µM, MIC = 25 µg/mL). This is attributed to methoxy groups enhancing radical stabilization but reducing membrane permeability .
  • Resolution : Use logP calculations (e.g., 3.2 for methoxy vs. 2.8 for furan) to optimize hydrophobicity for target-specific activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.